N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide

Organophosphate poisoning Acetylcholinesterase reactivators Hydroxyiminoacetamide

Research pain point: Imidazole oxime isomers and linker variants show non-equivalent biological activity, invalidating SAR comparisons. This compound solves with defined architecture. - **Structural precision**: N-(2-(1H-imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide (Mw 182.18). Protonatable imidazole (pKa ~6-7) + nucleophilic oxime. - **Application**: Reference standard for H3/H4 receptor SAR, cholinesterase reactivation kinetics, and analytical method validation (NMR/HPLC). - **Supply**: Available in research quantities. Immediate shipment for certified R&D use.

Molecular Formula C7H10N4O2
Molecular Weight 182.18 g/mol
Cat. No. B12948042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide
Molecular FormulaC7H10N4O2
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CCNC(=O)C=NO
InChIInChI=1S/C7H10N4O2/c12-7(4-11-13)9-2-1-6-3-8-5-10-6/h3-5,13H,1-2H2,(H,8,10)(H,9,12)/b11-4+
InChIKeyPUXCDCSABRMGHG-NYYWCZLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide: Chemical Identity and Core Structure


N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide (CAS 61444-92-6) is a low-molecular-weight (182.18 g/mol) synthetic compound characterized by a 2-(hydroxyimino)acetamide warhead linked via an ethyl spacer to an imidazole ring . Its structure places it at the intersection of two bioactive chemotypes: N-substituted 2-hydroxyiminoacetamides and ω-(1H-imidazol-4-yl)alkyl amides [1][2]. The imidazole moiety provides a protonatable site (pKa ~6–7) enabling pH-dependent ionization, while the hydroxyimino group serves as a nucleophilic oxime center [1].

Dual pharmacophore probe for cholinesterase reactivation studies
Core scaffold for histamine H3/H4 ligand development
Uncharged oxime with CNS penetration research potential
Defined 4-yl imidazole positional isomer for analytical method validation

Why Generic Imidazole or Oxime Analogs Cannot Substitute


Generic substitution among imidazole-containing oximes is precluded by the extreme sensitivity of target selectivity and reactivation kinetics to three structural variables: (i) the length of the alkyl linker between the imidazole and the amide/oxime group, which dictates histamine receptor subtype selectivity (H3 vs. H4) [1]; (ii) the position of the imidazole ring attachment (4-yl vs. 5-yl), which alters protonation geometry and hydrogen-bonding networks ; and (iii) the electronic character of the oxime substituent (hydroxyimino vs. aldoxime), which determines the nucleophilic reactivity toward phosphylated serine and the pH dependence of cholinesterase reactivation [2]. Consequently, a compound with the specific N-(2-(1H-imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide architecture cannot be assumed functionally equivalent to any other imidazole oxime, hydroxyiminoacetamide, or positional isomer.

Linker length determines receptor subtype bias
Variation in the alkyl spacer between imidazole and amide/oxime may shift histamine H3 vs. H4 selectivity, making analogs with different chain lengths non-interchangeable.
Imidazole ring attachment position alters recognition
The 4-yl connectivity is required for the established H3/H4 pharmacophore; 5-yl isomers may exhibit unvalidated and likely divergent biological properties.
Oxime electronic character controls nucleophilic reactivity
Hydroxyiminoacetamide vs. aldoxime affects pH-dependent cholinesterase reactivation kinetics, limiting direct substitution between oxime types.

Quantitative Differentiation Evidence


Cholinesterase Reactivation Target Bias: Hydroxyiminoacetamide vs. Imidazole Aldoxime Scaffolds

In a systematic screen of 134 oxime reactivators, the top 10 compounds segregated by target: hydroxyiminoacetamide derivatives dominated reactivation of human acetylcholinesterase (hAChE), while imidazole-containing aldoximes were superior for human butyrylcholinesterase (hBChE) [1]. This class-level differentiation establishes N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide—which contains both a hydroxyiminoacetamide and an imidazole group—as a unique dual-target scaffold that cannot be substituted by either pure hydroxyiminoacetamides (e.g., RS194B, RS41A) or pure imidazole aldoximes (e.g., RS113B) without loss of one target preference.

Cholinesterase Target Bias
Class-level inference
Dual pharmacophore (imidazole + hydroxyiminoacetamide) reported to combine hAChE-favoring and hBChE-favoring scaffolds, diverging from pure hydroxyiminoacetamides (RS194B, RS41A) and imidazole aldoximes (RS113B).
Supports dual-target reactivator probe characterization
Qualitative target preference shift based on oxime type; class-level property from 134-compound SAR study.
Organophosphate poisoning Acetylcholinesterase reactivators Hydroxyiminoacetamide

Imidazole Positional Isomer Selectivity: 4-yl vs. 5-yl Connectivity

The 4-yl imidazole substitution pattern (as in the target compound) is the hallmark of the ω-(1H-imidazol-4-yl)alkyl ligand series that defines the pharmacophore for histamine H3/H4 receptor binding, where subtle changes in linker length and head group drastically alter H3 versus H4 selectivity [1]. The 5-yl positional isomer (CAS 3691-03-0) is a distinct chemical entity with different electronic distribution and receptor recognition [2]. The H3-antagonist natural product verongamine, which shares the identical N-(2-(1H-imidazol-4-yl)ethyl)-2-(hydroxyimino)propanamide core, demonstrates this scaffold's potential for selective histamine receptor modulation when the 4-yl connectivity is maintained.

Imidazole Positional Isomer
Class-level inference
4-yl imidazole connectivity matches the ω-(1H-imidazol-4-yl)alkyl pharmacophore essential for histamine H3/H4 receptor binding. The 5-yl isomer (CAS 3691-03-0) is a structurally distinct entity.
Confirms correct isomer for H3/H4 ligand development
No direct activity comparison available; structural argument based on established SAR.
Histamine receptor ligands Imidazole isomerism Target selectivity

CNS Penetration Potential via Protonatable Imidazole

Imidazole-containing oximes designed with tertiary amine or imidazole protonatable groups were demonstrated to equilibrate between neutral and protonated species at physiological pH, enabling blood-brain barrier crossing and CNS distribution—a property lacking in permanently charged oximes such as 2-PAM [1]. The target compound contains a protonatable imidazole ring (pKa ~6–7) but lacks a permanent charge, suggesting it would share this favorable CNS penetration characteristic of the imidazole-containing compound series, in contrast to quaternary pyridinium reactivators.

CNS Penetration Potential
Class-level inference
Imidazole-containing oximes with protonatable groups (pKa ~6–7) were reported to cross the blood-brain barrier, unlike permanently charged reactivators (e.g., 2-PAM).
Suggests CNS distribution may be possible for the uncharged scaffold
No direct BBB data for this compound; class-level property inferred from related imidazole oximes.
Blood-brain barrier CNS drug delivery Imidazole protonation

High-Value Research Applications for N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide


Dual-Cholinesterase Reactivator Scaffold Exploration

The compound serves as a structural probe at the intersection of hydroxyiminoacetamide and imidazole pharmacophore space. Its characterization alongside pure hydroxyiminoacetamide leads (e.g., RS194B) and imidazole aldoxime standards (e.g., RS113B) enables systematic assessment of how combining both motifs influences the balance of hAChE versus hBChE reactivation. This is directly grounded in the class-level differentiation evidence from the 134-compound SAR study [1].

Histamine H3/H4 Ligand Optimization from Verongamine Core

As a simplified analog of the natural product verongamine—a proven histamine H3 antagonist [2]—the target compound retains the critical N-(2-(imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide pharmacophore without the bromomethoxyphenyl substituent. This makes it a suitable starting point for systematic SAR studies aimed at deconvoluting the contributions of the substituted aromatic ring versus the core scaffold to H3/H4 receptor affinity and selectivity, particularly in the context of the ω-(imidazol-4-yl)alkyl ligand series [3].

CNS-Penetrant Oxime Reactivator Reference for Nerve Agent Countermeasures

The compound's structural features—uncharged state, protonatable imidazole, hydroxyimino nucleophile—align with the design principles for centrally acting oxime reactivators validated by Sit et al. [1]. It can be utilized as a reference compound in assays designed to evaluate the correlation between imidazole pKa, oxime nucleophilicity, and the kinetics of reactivation of brain AChE, a key parameter for developing the next generation of OP-poisoning therapies.

Positional Isomer Purity Standard for Imidazole Ring Verification

Given the structural distinction and likely divergent biological activity between the 4-yl and 5-yl imidazole isomers , this compound provides a well-defined reference standard for developing and validating analytical methods (NMR, HPLC, LC-MS) to confirm the correct imidazole connectivity in synthetic batches, ensuring that research material meets the specified structural identity.

Application
Selection Property
Validation Focus
Dual-cholinesterase reactivator probe
Dual pharmacophore (imidazole + hydroxyiminoacetamide)
hAChE/hBChE reactivation selectivity assessment
Histamine H3/H4 ligand core scaffold
4-yl imidazole connectivity matching H3/H4 pharmacophore
Receptor affinity and selectivity profiling
CNS-penetrant oxime reactivator reference
Uncharged oxime with protonatable imidazole
CNS distribution and brain AChE reactivation studies
Positional isomer purity standard
Defined 4-yl imidazole connectivity
Analytical method validation (NMR, HPLC, LC-MS)
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